molecular formula C9H6BF3KN B1592984 Potassium trifluoro(isoquinolin-4-yl)borate CAS No. 1111733-07-3

Potassium trifluoro(isoquinolin-4-yl)borate

Cat. No.: B1592984
CAS No.: 1111733-07-3
M. Wt: 235.06 g/mol
InChI Key: QEIOJGBGINOBGG-UHFFFAOYSA-N
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Description

Potassium trifluoro(isoquinolin-4-yl)borate is a chemical compound with the molecular formula C9H6BF3KN.

Scientific Research Applications

Potassium trifluoro(isoquinolin-4-yl)borate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(isoquinolin-4-yl)borate typically involves the reaction of isoquinoline derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Isoquinoline derivative} + \text{BF}_3 + \text{KF} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(isoquinolin-4-yl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield isoquinoline oxides, while reduction reactions may produce isoquinoline derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of potassium trifluoro(isoquinolin-4-yl)borate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(4-isoquinolinyl)borate
  • Potassium trifluoro[7-(trifluoromethyl)-4-isoquinolyl]borate

Uniqueness

Potassium trifluoro(isoquinolin-4-yl)borate is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

potassium;trifluoro(isoquinolin-4-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3N.K/c11-10(12,13)9-6-14-5-7-3-1-2-4-8(7)9;/h1-6H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIOJGBGINOBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=CC2=CC=CC=C12)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635693
Record name Potassium trifluoro(isoquinolin-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111733-07-3
Record name Potassium trifluoro(isoquinolin-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM 4-ISOQUINOLINETRIFLUOROBORATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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